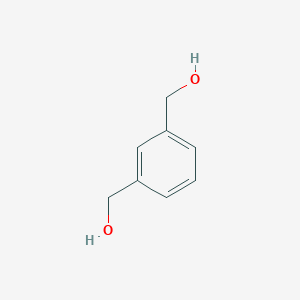

1,3-Benzenedimethanol

Cat. No. B147609

Key on ui cas rn:

626-18-6

M. Wt: 138.16 g/mol

InChI Key: YWMLORGQOFONNT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08168691B2

Procedure details

In the following examples, cyclohexyl vinyl ether (CHVE), 2-ethylhexyl vinyl ether (EHVE), diethyleneglycol divinyl ether (DGDVE) and 9-anthracenemethanol were obtained from Aldrich Chemical Company. 1,4-butanediol divinyl ether (BDVE), trimethyleneglycol trivinyl ether (TMPVE), cyclohexanedimethanol divinyl ether (CHDVE) and nonanediol divinyl ether (NDVE) were obtained from Nippon Carbide Industries, Co. Inc. 1,3-benzenedimethyl divinyl ether (BDMDVE) was synthesized from 1,3-benzenedimethanol, which was prepared in a two-liter, 3-necked round-bottomed flask equipped with a 500-ml constant pressure addition funnel, an overhead stirrer, a thermocouple and a nitrogen inlet into which was added 27 g (0.74 mol) of lithium aluminum hydride (95%) and 1000 ml of anhydrous tetrahydrofuran (THF). The addition funnel was charged with a solution of 100 g (0.493 mol) of isophthaloyl dichloride in 400 ml of anhydrous THF. Diacylchloride was added slowly over a period of 2 hours with cooling in an ice bath. Once addition was complete the ice bath was removed and the suspension allowed to reach room temperature for four hours at which time it was re-cooled and 200 ml of ethyl acetate was slowly added to decompose the remaining hydride. The addition funnel was recharged with 200 ml of 2M NaOH, which was then added slowly with vigorous stirring until the ensuing suspension became granular in appearance. The suspension was filtered and well washed with ethyl acetate. The combined filtrate and washings were then washed with brine, dried over anhydrous magnesium sulfate and evaporated on a rotary evaporator to yield 64 g (94%) of 1,3-benzenedimethanol as a clear, colorless oil which solidified upon standing. The BDMDVE was then prepared in a two-liter round bottomed flask equipped with a positive-pressure nitrogen inlet and a magnetic stir bar was added 64 g (0.46 mol) of 1,3-benzenedimethanol, 10 g (0.03 mol) of mercuric acetate and 1 liter of ethyl vinyl ether. The solution was stirred at room temperature for four days at which time it was washed well with saturated sodium bicarbonate solution and brine. The solution was then stirred for three days over 20 g of anhydrous magnesium sulfate (the reaction is driven to completion by stirring over the acidic magnesium sulfate), filtered, and evaporated on a rotary evaporator. The resulting oil was distilled twice through an 8″ Vigreux to yield 53 g (60%) of BDMDVE, boiling point=84° C. at 1 mm Hg.

[Compound]

Name

Diacylchloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

trimethyleneglycol trivinyl ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Name

nonanediol divinyl ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([O:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)=[CH2:2].C([O:12][CH2:13]C(CC)CCCC)=C.[CH:21]([O:23]CCOCCOC=C)=C.C1C2C(=CC3C(C=2CO)=CC=CC=3)C=CC=1.C(OCCCCOC=C)=C.C(OCC1(COC=C)CCCCC1)=C.C(OC(OC=C)CCCCCCCC)=C.C1(CO)C=CC=C(CO)C=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(Cl)(=O)C1C=CC=C(C(Cl)=O)C=1>O1CCCC1>[CH:1]([O:3][CH:4]=[CH2:5])=[CH2:2].[C:4]1([CH2:13][OH:12])[CH:5]=[CH:6][CH:7]=[C:8]([CH2:21][OH:23])[CH:9]=1 |f:8.9.10.11.12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC=C1)CO)CO

|

Step Two

|

Name

|

|

|

Quantity

|

27 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Four

[Compound]

|

Name

|

Diacylchloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)OC1CCCCC1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)OCC(CCCC)CC

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)OCCOCCOC=C

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC2=CC3=CC=CC=C3C(=C12)CO

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)OCCCCOC=C

|

Step Eleven

[Compound]

|

Name

|

trimethyleneglycol trivinyl ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)OCC1(CCCCC1)COC=C

|

Step Thirteen

|

Name

|

nonanediol divinyl ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)OC(CCCCCCCC)OC=C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with vigorous stirring until the ensuing suspension

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared in a two-liter, 3-necked round-bottomed flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a 500-ml constant pressure addition funnel, an overhead stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with cooling in an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Once addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was re-cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

200 ml of ethyl acetate was slowly added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then added slowly

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The suspension was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

well washed with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined filtrate and washings were then washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated on a rotary evaporator

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)OC=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC(=CC=C1)CO)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 64 g | |

| YIELD: PERCENTYIELD | 94% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08168691B2

Procedure details

In the following examples, cyclohexyl vinyl ether (CHVE), 2-ethylhexyl vinyl ether (EHVE), diethyleneglycol divinyl ether (DGDVE) and 9-anthracenemethanol were obtained from Aldrich Chemical Company. 1,4-butanediol divinyl ether (BDVE), trimethyleneglycol trivinyl ether (TMPVE), cyclohexanedimethanol divinyl ether (CHDVE) and nonanediol divinyl ether (NDVE) were obtained from Nippon Carbide Industries, Co. Inc. 1,3-benzenedimethyl divinyl ether (BDMDVE) was synthesized from 1,3-benzenedimethanol, which was prepared in a two-liter, 3-necked round-bottomed flask equipped with a 500-ml constant pressure addition funnel, an overhead stirrer, a thermocouple and a nitrogen inlet into which was added 27 g (0.74 mol) of lithium aluminum hydride (95%) and 1000 ml of anhydrous tetrahydrofuran (THF). The addition funnel was charged with a solution of 100 g (0.493 mol) of isophthaloyl dichloride in 400 ml of anhydrous THF. Diacylchloride was added slowly over a period of 2 hours with cooling in an ice bath. Once addition was complete the ice bath was removed and the suspension allowed to reach room temperature for four hours at which time it was re-cooled and 200 ml of ethyl acetate was slowly added to decompose the remaining hydride. The addition funnel was recharged with 200 ml of 2M NaOH, which was then added slowly with vigorous stirring until the ensuing suspension became granular in appearance. The suspension was filtered and well washed with ethyl acetate. The combined filtrate and washings were then washed with brine, dried over anhydrous magnesium sulfate and evaporated on a rotary evaporator to yield 64 g (94%) of 1,3-benzenedimethanol as a clear, colorless oil which solidified upon standing. The BDMDVE was then prepared in a two-liter round bottomed flask equipped with a positive-pressure nitrogen inlet and a magnetic stir bar was added 64 g (0.46 mol) of 1,3-benzenedimethanol, 10 g (0.03 mol) of mercuric acetate and 1 liter of ethyl vinyl ether. The solution was stirred at room temperature for four days at which time it was washed well with saturated sodium bicarbonate solution and brine. The solution was then stirred for three days over 20 g of anhydrous magnesium sulfate (the reaction is driven to completion by stirring over the acidic magnesium sulfate), filtered, and evaporated on a rotary evaporator. The resulting oil was distilled twice through an 8″ Vigreux to yield 53 g (60%) of BDMDVE, boiling point=84° C. at 1 mm Hg.

[Compound]

Name

Diacylchloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

trimethyleneglycol trivinyl ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Name

nonanediol divinyl ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([O:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)=[CH2:2].C([O:12][CH2:13]C(CC)CCCC)=C.[CH:21]([O:23]CCOCCOC=C)=C.C1C2C(=CC3C(C=2CO)=CC=CC=3)C=CC=1.C(OCCCCOC=C)=C.C(OCC1(COC=C)CCCCC1)=C.C(OC(OC=C)CCCCCCCC)=C.C1(CO)C=CC=C(CO)C=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(Cl)(=O)C1C=CC=C(C(Cl)=O)C=1>O1CCCC1>[CH:1]([O:3][CH:4]=[CH2:5])=[CH2:2].[C:4]1([CH2:13][OH:12])[CH:5]=[CH:6][CH:7]=[C:8]([CH2:21][OH:23])[CH:9]=1 |f:8.9.10.11.12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC=C1)CO)CO

|

Step Two

|

Name

|

|

|

Quantity

|

27 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Four

[Compound]

|

Name

|

Diacylchloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)OC1CCCCC1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)OCC(CCCC)CC

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)OCCOCCOC=C

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC2=CC3=CC=CC=C3C(=C12)CO

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)OCCCCOC=C

|

Step Eleven

[Compound]

|

Name

|

trimethyleneglycol trivinyl ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)OCC1(CCCCC1)COC=C

|

Step Thirteen

|

Name

|

nonanediol divinyl ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)OC(CCCCCCCC)OC=C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with vigorous stirring until the ensuing suspension

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared in a two-liter, 3-necked round-bottomed flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a 500-ml constant pressure addition funnel, an overhead stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with cooling in an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Once addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was re-cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

200 ml of ethyl acetate was slowly added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then added slowly

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The suspension was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

well washed with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined filtrate and washings were then washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated on a rotary evaporator

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)OC=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC(=CC=C1)CO)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 64 g | |

| YIELD: PERCENTYIELD | 94% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |